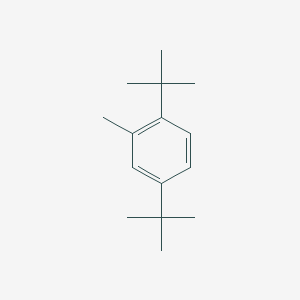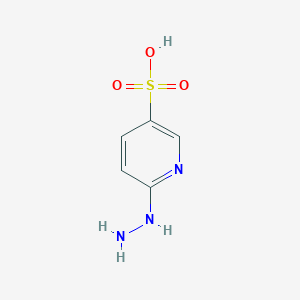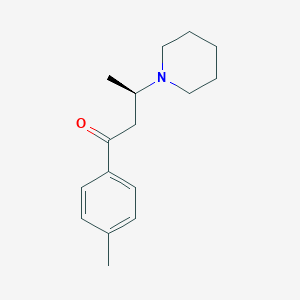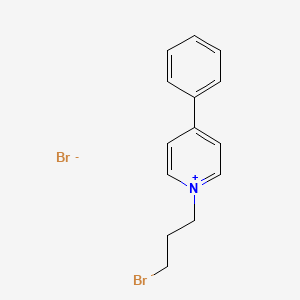![molecular formula C15H18O B14225697 [(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene CAS No. 825628-09-9](/img/structure/B14225697.png)
[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethenyloxy group attached to a hept-2-yn-1-yl chain, which is further connected to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of hept-2-yn-1-ol with ethenyloxybenzene in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.
化学反応の分析
Types of Reactions
[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of [(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
類似化合物との比較
Similar Compounds
[1-(Vinyloxy)-2-heptyn-1-yl]benzene: Shares a similar structure but with variations in the functional groups.
Hept-2-yn-1-ol: A related compound with a simpler structure lacking the benzene ring.
Uniqueness
[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene is unique due to its specific combination of functional groups and the presence of both an ethenyloxy group and a benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
825628-09-9 |
|---|---|
分子式 |
C15H18O |
分子量 |
214.30 g/mol |
IUPAC名 |
[(1R)-1-ethenoxyhept-2-ynyl]benzene |
InChI |
InChI=1S/C15H18O/c1-3-5-6-10-13-15(16-4-2)14-11-8-7-9-12-14/h4,7-9,11-12,15H,2-3,5-6H2,1H3/t15-/m0/s1 |
InChIキー |
XHQJWZUPGQIQFF-HNNXBMFYSA-N |
異性体SMILES |
CCCCC#C[C@@H](C1=CC=CC=C1)OC=C |
正規SMILES |
CCCCC#CC(C1=CC=CC=C1)OC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)

![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)

![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)


![2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14225669.png)
![6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14225670.png)
![2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole](/img/structure/B14225686.png)

![N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14225704.png)
